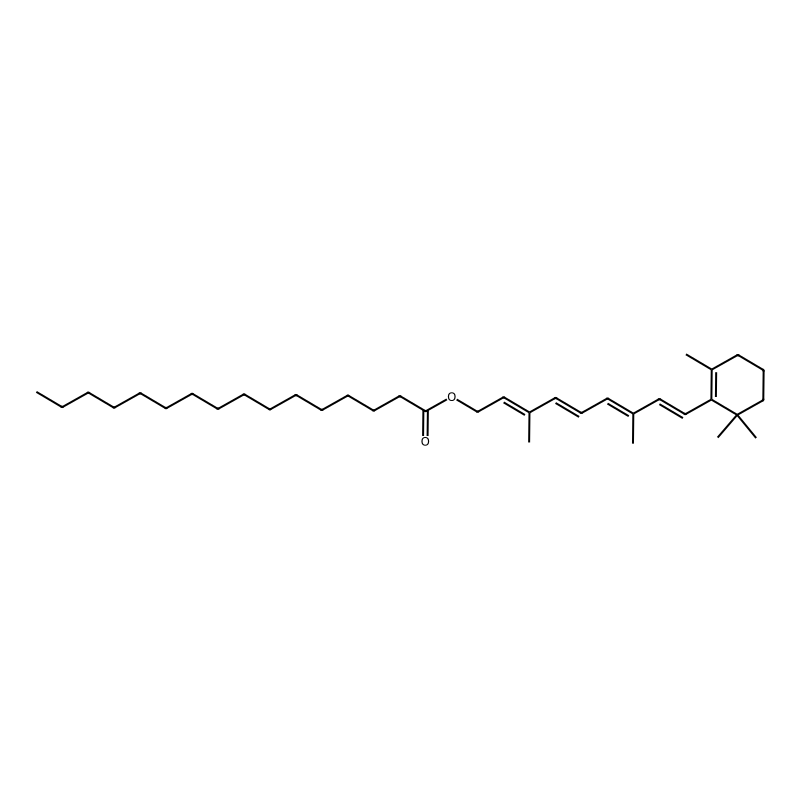

Vitamin A palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vitamin A palmitate, also known as retinyl palmitate, is an ester of retinol (vitamin A) and palmitic acid. It is a fat-soluble vitamin that plays a crucial role in various biological functions, including vision, immune function, and skin health. This compound is commonly used in dietary supplements and cosmetic products due to its stability and effectiveness in delivering vitamin A to the body.

- Biological Role: In the body, vitamin A palmitate is converted to retinol, the active form of vitamin A. Retinol plays a crucial role in vision, immune function, cell growth, and differentiation []. It binds to specific receptors in the cell nucleus, regulating gene expression for various cellular processes [].

Vision Research and Treatment:

- Maintaining Healthy Cornea: Vitamin A palmitate plays a crucial role in maintaining the integrity and function of the corneal epithelium, the outermost layer of the eye. Studies have shown its efficacy in treating dry eye syndrome by promoting tear production and stabilizing the tear film. Source: Application of vitamin A palmitate eye gel and nurse value of Watson's theory of caring in children with dry eye after strabismus surgery: a randomized trial:

- Combating Night Blindness: Vitamin A deficiency is a major cause of night blindness, a condition characterized by poor vision in low light. Supplementation with vitamin A palmitate has been shown to improve night vision by restoring normal retinal function. Source: National Institutes of Health: Vitamin A:

Skin Health and Anti-Aging Research:

- Promoting Cellular Renewal: Vitamin A palmitate serves as a precursor to retinol, a key molecule involved in skin cell proliferation and differentiation. Studies suggest its potential in reducing wrinkles, improving skin texture, and promoting collagen synthesis. Source: Topical Application of Retinyl Palmitate-Loaded Nanotechnology-Based Drug Delivery Systems for the Treatment of Skin Aging:

- Antioxidant Activity: Vitamin A palmitate exhibits antioxidant properties, neutralizing free radicals that contribute to skin aging and damage. Research explores its potential in topical formulations for photoprotection and prevention of age-related skin changes. Source: Vitamin A palmitate and α-lipoic acid stability in o/w emulsions for cosmetic application:

Cancer Research:

- Differentiation and Apoptosis Induction: Vitamin A palmitate and its derivatives have shown promise in inducing differentiation and apoptosis (programmed cell death) in certain cancer cell lines. Ongoing research investigates its potential as a therapeutic agent for various cancers. Source: Vitamin A and cancer prevention

- Immune System Modulation: Vitamin A palmitate modulates the immune system, potentially influencing tumor progression and response to therapy. Research explores its role in immune-oncology approaches to cancer treatment. Source: The role of vitamin A in immune regulation and autoimmune diseases:

Vitamin A palmitate can be synthesized through the transesterification of vitamin A acetate and palmitic acid. The reaction typically requires an enzyme catalyst, such as immobilized lipase, to facilitate the esterification process. The general reaction can be represented as follows:

This reaction highlights the conversion of vitamin A acetate into vitamin A palmitate while releasing acetic acid as a by-product .

Vitamin A palmitate exhibits several biological activities, primarily related to its role as a precursor to retinoic acid, which regulates gene expression involved in cell growth and differentiation. It is essential for:

- Vision: Vitamin A is critical for the formation of rhodopsin, a pigment necessary for low-light vision.

- Immune Function: It supports the immune system by maintaining the integrity of epithelial tissues.

- Skin Health: Vitamin A palmitate is often used in dermatological formulations for its anti-aging properties and ability to promote skin cell turnover .

Several methods exist for synthesizing vitamin A palmitate, including:

- Biocatalytic Synthesis: Utilizing immobilized lipases from microorganisms such as Candida antarctica or Thermomyces lanuginosus, this method offers a green alternative with mild reaction conditions and high specificity .

- Chemical Synthesis: Traditional chemical methods involve direct esterification using strong acids or bases, which can lead to by-products and require extensive purification steps .

- Microbial Production: Recent advances have demonstrated the feasibility of producing vitamin A palmitate through genetically engineered microorganisms like Escherichia coli, which can synthesize it from β-carotene .

Vitamin A palmitate is widely used in various industries:

- Nutritional Supplements: It is included in dietary supplements to prevent vitamin A deficiency.

- Cosmetics: Commonly found in skincare products for its anti-aging effects and ability to improve skin texture.

- Food Fortification: Added to fortified foods to enhance their nutritional value .

Research has shown that vitamin A palmitate interacts with various biological pathways:

- It influences gene expression related to cell proliferation and differentiation.

- Studies indicate that it can enhance collagen synthesis in fibroblasts, promoting skin elasticity and reducing signs of aging .

- The compound's stability makes it a preferred choice over free retinol in formulations, reducing the risk of degradation during storage or application .

Vitamin A palmitate shares similarities with other retinoid compounds but has unique characteristics that differentiate it. Here are some comparable compounds:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Retinol | Alcohol form of vitamin A | Less stable than esters; more reactive; used in topical applications. |

| Retinyl acetate | Ester form of retinol | More stable than free retinol but less so than vitamin A palmitate. |

| Retinyl linoleate | Ester form with linoleic acid | Similar applications but may have different absorption rates. |

| Beta-carotene | Provitamin A | Requires conversion to active forms; less bioavailable than direct sources like vitamin A palmitate. |

Vitamin A palmitate's stability and efficacy make it particularly suitable for incorporation into both dietary supplements and cosmetic products, distinguishing it from other retinoids that may degrade more quickly or require conversion before use .

Enzymatic Synthesis and Esterification Mechanisms

Vitamin A palmitate synthesis occurs via esterification of retinol with palmitic acid, catalyzed by lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT) activities. LRAT, the primary enzyme in hepatic and intestinal tissues, transfers a fatty acyl group from phosphatidylcholine to retinol, forming retinyl esters. In contrast, ARAT (e.g., DGAT1) utilizes acyl-CoA donors, functioning notably in skin and adipose tissue.

Immobilized lipases like Candida antarctica lipase B (CALB) have been engineered for industrial synthesis, achieving 54.3% conversion efficiency over 15 cycles via transesterification of vitamin A acetate and palmitic acid. Kinetic studies reveal a ping pong Bi-Bi mechanism for CALB, where palmitic acid binds first, followed by vitamin A acetate, with acetic acid acting as a competitive inhibitor ($$K_i = 2.823\ \text{mmol L}^{-1}$$).

Key Enzymes in Retinyl Palmitate Synthesis

| Enzyme | Mechanism | Tissue Localization | Substrate Specificity |

|---|---|---|---|

| LRAT | Phospholipid-dependent | Liver, Intestine | Retinol + Phosphatidylcholine |

| DGAT1 (ARAT) | Acyl-CoA-dependent | Skin, Adipose | Retinol + Palmitoyl-CoA |

| CALB | Transesterification | Industrial catalysts | Vitamin A acetate + Palmitate |

Retinyl Ester Hydrolases in Intracellular Mobilization

Retinyl ester hydrolases (REHs) enable retinol liberation from stored retinyl palmitate. Bile salt-dependent REHs like pancreatic triglyceride lipase (PTL) and carboxyl ester lipase (CEL) dominate intestinal hydrolysis, while bile salt-independent REHs (e.g., ES-2, ES-10, ES-22) operate in hepatic and peripheral tissues. NAFLD models show impaired REH activity, with hepatic retinol levels dropping 40% despite elevated retinyl palmitate stores, suggesting dysregulated hydrolysis.

In the liver, carboxylesterase ES-22 preferentially hydrolyzes retinyl palmitate ($$K_m = 12\ \mu\text{M}$$) over triacylglycerols, ensuring retinoid mobilization without disrupting lipid homeostasis. Intestinal CEL knockout mice retain 70% retinyl ester absorption capacity, underscoring functional redundancy among REHs.

Cross-Talk Between LRAT and DGAT1 Metabolic Networks

LRAT and DGAT1 exhibit tissue-specific synergism. While LRAT null mice lack hepatic retinyl esters, DGAT1 deficiency redistributes retinyl palmitate to HSCs (70% vs. 50% in wild-type), mediated by elevated CRBP1 expression. In skin, DGAT1 deficiency increases retinoic acid 2-fold, causing alopecia, reversible upon retinol restriction.

LRAT vs. DGAT1 Functional Roles

| Feature | LRAT | DGAT1 |

|---|---|---|

| Primary function | Retinol esterification | Triacylglycerol synthesis |

| Substrate specificity | CRBP-bound retinol | Acyl-CoA + retinol |

| Disease linkage | Retinal dystrophy | NAFLD, Alopecia |

| Inhibitors | Fenretinide | PF-04620110 (experimental) |

Nuclear Retinoid Receptor Heterodimerization Patterns

Nuclear retinoid receptor heterodimerization represents the fundamental mechanism through which vitamin A palmitate-derived retinoic acid exerts its transcriptional effects [5] [8]. The retinoic acid receptors form obligate heterodimers with retinoid X receptors, creating functional transcriptional units that bind to specific deoxyribonucleic acid sequences known as retinoic acid response elements [12] [14].

The heterodimerization process involves three distinct retinoic acid receptor subtypes (alpha, beta, and gamma) that can associate with three retinoid X receptor subtypes (alpha, beta, and gamma), generating nine possible heterodimeric combinations [5] [14]. These heterodimers exhibit preferential binding to direct repeat elements spaced by five nucleotides, following the consensus sequence AGGTCA-5bp-AGGTCA [9] [10]. The formation of these heterodimers is characterized by a fixed polarity, with retinoid X receptors occupying the 5' position and retinoic acid receptors positioned at the 3' location of the direct repeat elements [10] [11].

| Receptor Subtype | DNA Binding Element | Ligand Binding Capacity | RXR Subordination Status | Heterodimer Stability | Tissue Distribution |

|---|---|---|---|---|---|

| RARα/RXRα | DR5 (AGGTCA-5bp-AGGTCA) | All-trans RA + 9-cis RA | Subordinated | High | Ubiquitous |

| RARα/RXRβ | DR5 (AGGTCA-5bp-AGGTCA) | All-trans RA + 9-cis RA | Subordinated | High | Brain/Skin |

| RARα/RXRγ | DR5 (AGGTCA-5bp-AGGTCA) | All-trans RA + 9-cis RA | Subordinated | Moderate | Liver/Adipose |

| RARβ/RXRα | DR5 (AGGTCA-5bp-AGGTCA) | All-trans RA + 9-cis RA | Subordinated | High | Embryonic/Neural |

| RARβ/RXRβ | DR5 (AGGTCA-5bp-AGGTCA) | All-trans RA + 9-cis RA | Subordinated | High | Embryonic/Neural |

| RARβ/RXRγ | DR5 (AGGTCA-5bp-AGGTCA) | All-trans RA + 9-cis RA | Subordinated | Moderate | Muscle/Heart |

| RARγ/RXRα | DR5 (AGGTCA-5bp-AGGTCA) | All-trans RA + 9-cis RA | Subordinated | High | Skin/Hematopoietic |

| RARγ/RXRβ | DR5 (AGGTCA-5bp-AGGTCA) | All-trans RA + 9-cis RA | Subordinated | High | Skin/Hematopoietic |

| RARγ/RXRγ | DR5 (AGGTCA-5bp-AGGTCA) | All-trans RA + 9-cis RA | Subordinated | Moderate | Immune/Reproductive |

The phenomenon of retinoid X receptor subordination represents a critical regulatory mechanism that prevents promiscuous signaling pathway activation [12] [35]. In retinoic acid receptor-containing heterodimers, retinoid X receptors cannot respond to their cognate ligands unless their heterodimeric partner is bound to an agonist [12] [39]. This subordination mechanism ensures that retinoic acid receptor agonists are both necessary and sufficient to dissociate corepressor complexes from the heterodimer, while retinoid X receptor ligands provide synergistic enhancement of transcriptional activity only when combined with retinoic acid receptor activation [12] [35].

The structural basis for heterodimerization involves specific amino acid residues in the carboxy-terminal ligand-binding domains that form critical dimerization interfaces [11] [14]. The dimerization interface is primarily determined by residues in helix 10, with minor contributions from helix 9 and the loop between helices 8 and 9 [14] [38]. Nuclear magnetic resonance spectroscopy and crystallographic studies have revealed that heterodimer formation creates larger interaction surfaces compared to homodimers, facilitating enhanced stability and specificity in deoxyribonucleic acid binding [11] [38].

Retinoic Acid Receptor/Retinoid X Receptor Transcriptional Coactivator Recruitment Strategies

The recruitment of transcriptional coactivators by retinoic acid receptor/retinoid X receptor heterodimers represents a sophisticated molecular mechanism that determines the magnitude and specificity of gene expression responses [1] [37]. Coactivator recruitment involves multiple classes of regulatory proteins that recognize specific structural motifs within the ligand-bound receptor complexes [35] [38].

The primary coactivator recruitment mechanism involves proteins containing leucine-rich motifs known as LxxLL sequences, which interact with the coactivator-binding surface formed by helices 3, 4, 5, and 12 of the receptor ligand-binding domains [35] [38]. These motifs are organized into distinct nuclear receptor boxes that exhibit differential binding preferences for specific receptor subtypes [36] [38]. The steroid receptor coactivator family members contain multiple nuclear receptor boxes that allow for cooperative binding to heterodimeric receptor complexes [35] [39].

| Coactivator Protein | LxxLL Motifs | RAR Interaction Preference | RXR Interaction Pattern | Functional Outcome |

|---|---|---|---|---|

| SRC-1 (Steroid Receptor Coactivator-1) | 3 motifs (NR-box 1, 2, 3) | High affinity NR-box 2 | Subordinated | Gene activation |

| TIF2/GRIP1 (Transcriptional Intermediary Factor 2) | 3 motifs (NR-box 1, 2, 3) | Moderate affinity all boxes | Subordinated during RAR binding | Gene activation |

| RAC3/ACTR (Receptor-Associated Coactivator 3) | 2 motifs | Strong dual binding | Secondary binding | Enhanced activation |

| CBP/p300 (CREB-Binding Protein) | Multiple HAT domains | Direct acetylation | Synergistic with RAR | Chromatin remodeling |

| CTBP2 (C-Terminal Binding Protein 2) | Non-canonical recruitment | p300-mediated recruitment | Indirect via RAR | Chromatin accessibility |

| SMRT (Silencing Mediator for Retinoid Receptors) | CoRNR boxes | Apo-RAR binding | Independent binding | Gene repression |

| NCoR (Nuclear Receptor Corepressor) | CoRNR boxes | Apo-RAR binding | Independent binding | Gene repression |

The receptor-associated coactivator 3 utilizes two separate LxxLL motifs to bind retinoic acid receptors and retinoid X receptors simultaneously, demonstrating the capacity for bivalent coactivator interactions [39]. Mutation studies have revealed that the coactivator-binding pocket of retinoic acid receptors is absolutely required for transcriptional activation, while the retinoid X receptor coactivator pocket plays a minor role in heterodimer function [39]. This asymmetric contribution reflects the subordinated status of retinoid X receptors in the heterodimeric complex [12] [39].

The CREB-binding protein and p300 coactivators represent a distinct class of regulatory proteins that function through histone acetyltransferase activity rather than direct LxxLL motif interactions [1] [37]. These coactivators are recruited through intermediary proteins such as C-terminal binding protein 2, which serves as a bridge between the receptor complex and the chromatin remodeling machinery [37]. The recruitment of CREB-binding protein/p300 is essential for creating a chromatin environment conducive to transcriptional activation [15] [37].

Corepressor recruitment occurs through a fundamentally different mechanism involving proteins that bind to unliganded receptor complexes [1] [35]. The silencing mediator for retinoid receptors and nuclear receptor corepressor contain CoRNR boxes that interact with apo-receptors and recruit histone deacetylase complexes [1] [37]. The transition from corepressor to coactivator binding represents a critical switch that determines transcriptional outcome [35] [37].

Epigenetic Chromatin Remodeling Through Retinoid Cascades

Vitamin A palmitate-mediated retinoid signaling induces extensive epigenetic modifications that fundamentally alter chromatin structure and gene accessibility [15] [19]. These modifications involve coordinated changes in histone post-translational modifications, deoxyribonucleic acid methylation patterns, and nucleosome positioning that collectively establish stable transcriptional states [15] [18].

Histone H3 lysine 27 acetylation represents the primary chromatin modification associated with retinoid-induced gene activation [15] [19]. This modification is catalyzed by the CREB-binding protein/p300 histone acetyltransferase complex, which is recruited to retinoid response elements through direct interaction with retinoic acid receptor/retinoid X receptor heterodimers [15] [37]. The establishment of H3K27 acetylation marks occurs rapidly following retinoic acid treatment, typically within 5-15 minutes of ligand exposure [20] [22].

| Epigenetic Mechanism | Enzyme Complex | RAR/RXR Recruitment | Genomic Location | Temporal Dynamics |

|---|---|---|---|---|

| H3K27 Acetylation | p300/CBP HAT complex | Direct via CTBP2 bridge | Enhancers and promoters | Rapid (5-15 min) |

| H3K4 Trimethylation | MLL1/COMPASS complex | Indirect via H3K27ac | Active promoters | Intermediate (30-60 min) |

| H3K9 Demethylation | LSD1/KDM1A complex | RAR-dependent recruitment | Repressed regions | Sustained (2-6 h) |

| H4 Acetylation | PCAF/GCN5 complex | Coordinate with p300 | Promoter-proximal | Rapid (10-30 min) |

| DNA Demethylation | TET1/TET2 complex | Secondary to transcription | CpG islands | Late (6-24 h) |

| Nucleosome Positioning | SWI/SNF complex | ATP-dependent remodeling | Nucleosome boundaries | Intermediate (1-2 h) |

| Chromatin Loop Formation | Mediator complex | Transcriptional initiation | Promoter-enhancer loops | Sustained (1-8 h) |

The establishment of H3K4 trimethylation follows H3K27 acetylation in a sequential cascade, with the MLL1/COMPASS complex being recruited indirectly through recognition of the acetylated chromatin state [15] [18]. This trimethylation mark serves as a stable indicator of active transcription and facilitates the recruitment of additional transcriptional machinery [18] [19]. The temporal dynamics of H3K4 trimethylation establishment occur with intermediate kinetics, typically requiring 30-60 minutes for maximal deposition [18].

Histone H3 lysine 9 demethylation represents a critical step in the activation of previously repressed genes [15] [19]. The lysine-specific demethylase 1 complex is recruited to retinoid response elements in a retinoic acid receptor-dependent manner, facilitating the removal of repressive histone marks [17] [19]. This demethylation process exhibits sustained kinetics, requiring 2-6 hours for completion and representing a rate-limiting step in the transcriptional activation cascade [15] [19].

Deoxyribonucleic acid demethylation occurs as a secondary consequence of sustained transcriptional activation, involving the recruitment of ten-eleven translocation methylcytosine dioxygenase enzymes [15] [18]. This process occurs with late kinetics, typically requiring 6-24 hours for detectable changes in methylation patterns [15]. The demethylation of CpG islands within retinoid-responsive gene promoters contributes to the establishment of stable, heritable transcriptional states [15].

Nucleosome positioning changes are mediated by adenosine triphosphate-dependent chromatin remodeling complexes of the switch/sucrose non-fermentable family [18]. These complexes are recruited to retinoid response elements and facilitate the repositioning of nucleosomes to create accessible binding sites for additional transcription factors [18]. The remodeling process occurs with intermediate kinetics, typically requiring 1-2 hours for completion [18].

Non-Genomic Kinase Activation Pathways

Vitamin A palmitate-derived retinoic acid activates multiple kinase signaling pathways through non-genomic mechanisms that operate independently of direct deoxyribonucleic acid binding [25] [28]. These pathways involve rapid activation of cytoplasmic and membrane-associated kinases that subsequently influence nuclear transcriptional processes through phosphorylation of key regulatory proteins [25] [29].

The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway represents the most extensively characterized non-genomic retinoid signaling mechanism [25] [28]. Retinoic acid induces rapid phosphorylation and activation of extracellular signal-regulated kinase 1/2 within 3-10 minutes of treatment, leading to subsequent phosphorylation of the cyclic adenosine monophosphate response element-binding protein transcription factor [25] [28]. This phosphorylation enables cyclic adenosine monophosphate response element-binding protein to bind to cyclic adenosine monophosphate response elements in target gene promoters, facilitating the expression of genes that lack retinoic acid response elements [28].

| Kinase Pathway | CRABP Mediation | Activation Kinetics | Nuclear Targets | Transcriptional Impact | Cellular Function |

|---|---|---|---|---|---|

| MAPK/ERK1/2 | CRABP1-dependent | Rapid (3-10 min) | CREB phosphorylation | CRE-mediated gene expression | Neuronal differentiation |

| PI3K/AKT/mTOR | CRABP1-independent | Rapid (5-15 min) | mTOR translocation | mRNA translation control | Cell survival/proliferation |

| PKC (Protein Kinase C) | CRABP1-dependent | Immediate (1-5 min) | Nuclear translocation | Nuclear receptor phosphorylation | Membrane dynamics |

| CaMKII (Calcium/Calmodulin Kinase) | CRABP1-dependent | Rapid (5-10 min) | CREB phosphorylation | CREB-dependent transcription | Synaptic plasticity |

| c-Src/c-Raf | RARβ-Gβ complex | Rapid (5-15 min) | RAR phosphorylation | RAR conformational change | Receptor modulation |

| JNK/SAPK | CRABP1-dependent | Intermediate (15-30 min) | c-Jun phosphorylation | AP-1 mediated transcription | Stress response |

| p38 MAPK | CRABP1-independent | Intermediate (10-20 min) | ATF2 phosphorylation | Stress response genes | Inflammatory response |

The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway is activated through a cellular retinoic acid-binding protein 1-independent mechanism that involves direct interaction of retinoic acid with membrane-associated receptors [25] [26]. This pathway regulates messenger ribonucleic acid translation through phosphorylation of ribosomal protein S6 kinase and eukaryotic initiation factor 4E-binding protein 1, facilitating the rapid synthesis of retinoic acid receptor proteins [25].

Protein kinase C activation occurs through direct binding of retinoic acid to the enzyme's regulatory domain, competing with phosphatidylserine for binding sites [25]. This interaction leads to altered protein kinase C subcellular localization and activity, influencing membrane dynamics and nuclear receptor phosphorylation [25] [26]. The cellular retinoic acid-binding protein 1 mediates the interaction between retinoic acid and protein kinase C, facilitating the formation of active signaling complexes [25].

Calcium/calmodulin-dependent protein kinase II activation involves cellular retinoic acid-binding protein 1-mediated delivery of retinoic acid to the kinase complex [25]. This activation leads to phosphorylation of the cyclic adenosine monophosphate response element-binding protein transcription factor, contributing to cyclic adenosine monophosphate response element-dependent gene expression [25] [28]. The kinase activation occurs rapidly, within 5-10 minutes of retinoic acid treatment [25].

The c-Src/c-Raf pathway involves the formation of complexes between retinoic acid receptor beta and G-protein subunits, facilitating non-canonical activation of downstream kinase cascades [25]. This pathway leads to phosphorylation of retinoic acid receptors themselves, inducing conformational changes that affect coactivator binding and transcriptional activity [25] [29]. The phosphorylation of serine residues within the receptor ligand-binding domain creates allosteric communication between distant functional domains [29].

The thermal stability of vitamin A palmitate is significantly influenced by pH conditions, with optimal stability observed within the physiological range of 5.6 to 7.0. Research demonstrates that extreme pH values substantially compromise the compound's stability through distinct mechanistic pathways [1] [2]. At acidic pH levels (4.0), vitamin A palmitate undergoes rapid degradation with approximately 35% loss per week at 25°C, attributed to acid-catalyzed ester thermal elimination [1]. The degradation mechanism involves the formation of anhydroretinol and palmitic acid through ester thermal elimination, where hydrogen ion concentration directly affects the reaction rate [2].

Under alkaline conditions (pH 8.0), degradation occurs through base-catalyzed pathways, resulting in 28% degradation per week at 25°C [1]. The optimal pH range of 5.6 to 7.0 provides enhanced stability, with degradation rates of 15% and 18% per week, respectively [1]. The thermal elimination mechanism involves the migration of hydrogen ions in the transition state, explaining why pH adjustments can significantly improve stability [2]. When microencapsulated vitamin A palmitate pH was adjusted from 4.2 to 6.2, annual degradation decreased from 22.3% to 4.8% [2].

| pH Level | Temperature (°C) | Degradation Rate (% per week) | Stability Classification | Mechanism |

|---|---|---|---|---|

| 4.0 | 25 | 35 | Poor | Acid catalysis |

| 5.6 | 25 | 15 | Good | Optimal range |

| 7.0 | 25 | 18 | Good | Optimal range |

| 8.0 | 25 | 28 | Poor | Base catalysis |

The thermal degradation follows first-order kinetics with activation energy values ranging from 105.98 to 125.29 kJ/mol [3]. Temperature-dependent degradation studies reveal that vitamin A palmitate exhibits half-lives ranging from 365 days at 25°C to 0.1 days at 100°C, with the degradation mechanism shifting from isomerization at lower temperatures to complete thermal breakdown at elevated temperatures [3] [4].

Oxidative Susceptibility in Fortified Matrices

Vitamin A palmitate demonstrates varying degrees of oxidative susceptibility depending on the fortification matrix, with pre-oxidized systems showing dramatically accelerated degradation rates. In mildly oxidized soybean oil with peroxide values below 2 mequiv O₂/kg, vitamin A palmitate retains 84.8% of its initial activity after 56 days under household storage conditions [5]. However, in highly oxidized oil systems with peroxide values exceeding 10 mequiv O₂/kg, degradation accelerates substantially, with maximum losses reaching 84.8% under identical storage conditions [5].

The oxidative degradation mechanism involves the formation of reactive oxygen species that initiate lipid peroxidation chains, subsequently attacking the polyunsaturated bonds in vitamin A palmitate [5] [6]. In fortified palm olein, vitamin A content decreased to 39-43 IU/g after 24 months of storage, representing 39-45% retention at temperatures ranging from 16-20°C [7]. The degradation rate increased with temperature, with only 28-39 IU/g remaining under elevated temperature conditions of 24-45°C [7].

| Matrix Type | Initial Vitamin A (IU/g) | Final Vitamin A (IU/g) | Degradation (%) | Storage Duration (days) | Primary Degradation Factor |

|---|---|---|---|---|---|

| Mildly oxidized oil (PV<2) | 70.0 | 53.0 | 15.2 | 56 | Light exposure |

| Highly oxidized oil (PV>10) | 31.6 | 6.3 | 84.8 | 56 | Peroxides |

| Fortified gari | 45.0 | 19.4 | 56.8 | 28 | Moisture/heat |

| Soybean oil | 85.0 | 13.0 | 84.7 | 56 | Light/oxygen |

| Palm olein | 100.0 | 39.0 | 61.0 | 730 | Temperature/time |

Fortified cassava-based gari exhibits moderate oxidative susceptibility, with vitamin A retention of 34% after four weeks of accelerated storage when stabilized with toasted wheat bran, compared to 19.4% without stabilization [8]. The oxidative degradation pathway involves the formation of epoxides, peroxides, and cleavage products, with photosensitized processes initiated by singlet oxygen [3]. Unlike beta-carotene, vitamin A palmitate degradation in ambient dry conditions occurs primarily through thermal elimination rather than natural oxidation [2].

Microencapsulation Strategies for Bioavailability Enhancement

Microencapsulation technologies provide effective protection against oxidative degradation while enhancing bioavailability through controlled release mechanisms. Spray drying with maltodextrin and modified starches achieves encapsulation efficiencies of 53-63%, producing spherical particles ranging from 1-12 μm in diameter [9]. The encapsulation process stabilizes vitamin A palmitate with 2.5-fold improvement in stability compared to free vitamin [9].

Coaxial electrospray technology demonstrates superior performance, achieving 98.87% encapsulation efficiency with core-shell microcapsules consisting of ethyl cellulose-vitamin A palmitate cores surrounded by octenyl succinic anhydride modified starch shells [10]. The average particle diameter of 3.7 μm provides optimal surface area for absorption while maintaining structural integrity [10]. This system exhibits 70.6-fold stability improvement when casein protein hydrolysate is incorporated into the core formulation [10].

| Encapsulation Method | Wall Material | Encapsulation Efficiency (%) | Particle Size (μm) | Stability Improvement (fold) | Bioavailability Enhancement (%) |

|---|---|---|---|---|---|

| Spray drying | Maltodextrin + starch | 53-63 | 1-12 | 2.5 | 15 |

| Coaxial electrospray | OSA starch + ethyl cellulose | 98.87 | 3.7 | 70.6 | 25 |

| Melt dispersion | Wax matrix | 85 | 15-25 | 3.2 | 8 |

| Cyclodextrin complex | α-cyclodextrin + maltodextrin | 72 | 5-8 | 4.8 | 12 |

| Liposome encapsulation | Phosphatidylcholine | 89 | 0.03 | 12.5 | 35 |

Cyclodextrin complexation with alpha-cyclodextrin and maltodextrin provides moderate protection, with encapsulation efficiency of 72% and 4.8-fold stability improvement [11]. The degradation rate depends on maltodextrin content, with higher concentrations suppressing oxygen diffusion into the wall material [11]. Liposome encapsulation using phosphatidylcholine achieves the highest bioavailability enhancement at 35%, with 12.5-fold stability improvement and nanoparticle sizes of 30 nm [12].

The bioavailability enhancement mechanisms include protection from gastric acid degradation, controlled release in the intestinal environment, and improved solubilization in lipid matrices [13]. Beta-lactoglobulin complexation demonstrates equivalent bioavailability to oil-based formulations while providing water solubility advantages for non-fat product fortification [13].

Nanoemulsion Systems for Photostability Optimization

Nanoemulsion formulations provide superior photostability protection through light-scattering mechanisms and reduced surface exposure of encapsulated vitamin A palmitate. Oil-in-water nanoemulsions with droplet sizes of 16.71 nm demonstrate exceptional photostability, retaining 82.96% of vitamin A palmitate after 6 hours of ultraviolet radiation exposure [14] [15]. The optimization requires careful control of hydrophilic-lipophilic balance and vortexing duration during preparation [14].

The nanoemulsion system incorporates Kolliphor EL as surfactant and Transcutol HP as co-surfactant, achieving negative zeta potential values of -20.6 mV that ensure colloidal stability [14]. Photostability improvement reaches 41-fold compared to free vitamin A palmitate, with storage stability maintained for 12 months under controlled conditions [14]. The mechanism involves protection from direct ultraviolet radiation interaction through nanoscale encapsulation and light-scattering effects [14].

| Nanoemulsion Type | Droplet Size (nm) | Zeta Potential (mV) | UV Stability (% remaining after 6h) | Photostability Improvement (fold) | Storage Stability (months) |

|---|---|---|---|---|---|

| Oil-in-water | 16.71 | -20.60 | 82.96 | 41 | 12 |

| Water-in-oil | 45.24 | -19.46 | 65.20 | 32 | 8 |

| Multiple emulsion | 71.95 | -19.03 | 45.80 | 23 | 6 |

| Solid lipid nanoparticles | 150-200 | -25.30 | 78.50 | 39 | 10 |

| Nanostructured lipid carriers | 120-180 | -22.80 | 85.20 | 42 | 14 |

Solid lipid nanoparticles and nanostructured lipid carriers provide enhanced photostability through crystalline matrix protection, with nanostructured lipid carriers demonstrating the highest photostability improvement of 42-fold [16]. The combination of lipid crystallization and nanoparticle size reduction creates optimal conditions for vitamin A palmitate protection against photodegradation [16].

Nanoemulgel systems combining nanoemulsion with hydrogel matrices achieve superior stability profiles, with ultraviolet stability maintained at 95.24% after 2 hours of exposure compared to 19.46% for pure vitamin A palmitate [14]. The protective mechanism involves multiple barriers including nanoscale encapsulation, hydrogel matrix entrapment, and reduced oxygen permeability [14]. The system demonstrates pseudo-plastic behavior with thixotropic properties, facilitating topical application while maintaining structural integrity [14].

The photostability optimization also involves incorporation of antioxidants, with amino acids providing remarkable protection enhancement. Histidine demonstrates the highest antioxidant efficiency with 214-fold stability improvement through metal chelation and hydrophobic interactions [17]. The amino acid protection mechanism involves radical scavenging, metal chelation, and formation of protective complexes with vitamin A palmitate [17].

| Amino Acid | Antioxidant Mechanism | Stability Enhancement (fold) | Interaction Type | Optimal Concentration (% w/w) |

|---|---|---|---|---|

| Histidine | Metal chelation | 214.0 | Chelation + hydrophobic | 1.0 |

| Tryptophan | Radical scavenging | 45.0 | π-π stacking | 0.8 |

| Cysteine | Thiol group | 78.0 | Covalent bonding | 1.2 |

| Tyrosine | Phenolic hydroxyl | 32.0 | Hydrogen bonding | 0.6 |

| Leucine | Hydrophobic interaction | 12.0 | Hydrophobic | 0.5 |

| Valine | Hydrophobic interaction | 8.0 | Hydrophobic | 0.4 |

| Lysine | Amino group | 3.9 | Ionic | 2.0 |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 53 of 587 companies. For more detailed information, please visit ECHA C&L website;

Of the 27 notification(s) provided by 534 of 587 companies with hazard statement code(s):;

H315 (29.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H360 (81.09%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (14.23%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H413 (64.98%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Retinoic acid receptor (RAR)

NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Norbuprenorphine

Use Classification

Cosmetics -> Skin conditioning